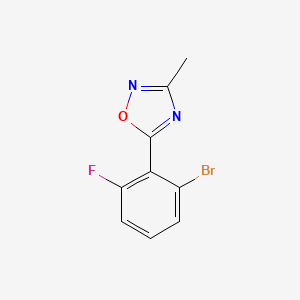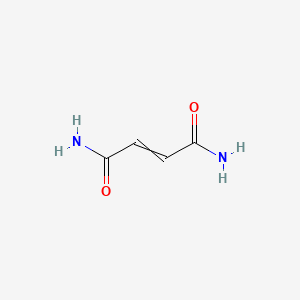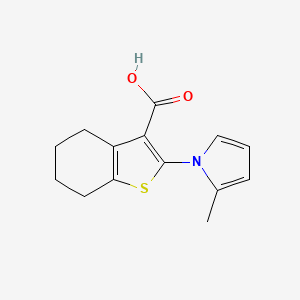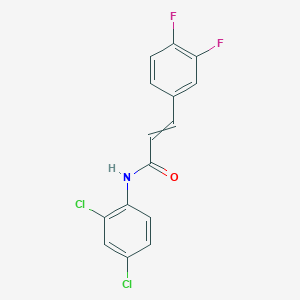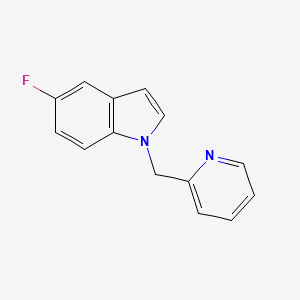
5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole is a fluorinated heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and pyridine moieties in its structure imparts distinct electronic and steric characteristics, making it a valuable compound for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol as a solvent.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 5-amino-1-(pyridin-2-ylmethyl)-1H-indole.
Substitution: Formation of 5-methoxy-1-(pyridin-2-ylmethyl)-1H-indole.
Scientific Research Applications
5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole
- 3-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole
- 4-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole
Uniqueness
5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its isomers. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a compound of particular interest in drug development and material science .
Properties
Molecular Formula |
C14H11FN2 |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-fluoro-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11FN2/c15-12-4-5-14-11(9-12)6-8-17(14)10-13-3-1-2-7-16-13/h1-9H,10H2 |
InChI Key |
VLTGXOOMPPLBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


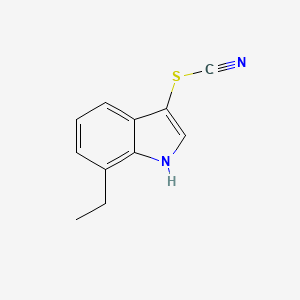
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
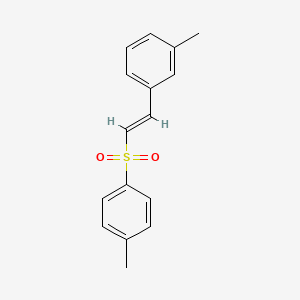

![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
